4-(3-Fluorobenzoyl)isoquinoline
Overview
Description
4-(3-Fluorobenzoyl)isoquinoline is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields of research and industry. This compound is characterized by the presence of a fluorine atom on the benzoyl group attached to the isoquinoline ring, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Bischler-Napieralski reaction, where a precursor bearing a pre-fluorinated benzene ring undergoes cyclization to form the isoquinoline framework . Another approach involves the direct introduction of fluorine onto the isoquinoline ring using fluorinating agents .
Industrial Production Methods: Industrial production of fluorinated isoquinolines, including 4-(3-Fluorobenzoyl)isoquinoline, often employs transition metal-catalyzed reactions due to their efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluorobenzoyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Bromine (Br2) in nitrobenzene for bromination reactions.
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
4-(3-Fluorobenzoyl)isoquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Fluorobenzoyl)isoquinoline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by influencing the electronic properties of the molecule . This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Quinoline: A structural isomer of isoquinoline with similar aromatic properties.
Fluorinated Quinolines: Compounds with fluorine atoms on the quinoline ring, exhibiting similar biological activities.
Uniqueness: 4-(3-Fluorobenzoyl)isoquinoline is unique due to the specific positioning of the fluorine atom on the benzoyl group, which imparts distinct electronic and steric effects.
Properties
IUPAC Name |
(3-fluorophenyl)-isoquinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO/c17-13-6-3-5-11(8-13)16(19)15-10-18-9-12-4-1-2-7-14(12)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTVRXUGAYJMMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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